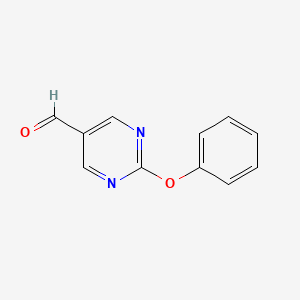
Benzene, 1,4-diiodo-2,5-dipropoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(propyloxy)-2,5-diiodobenzene is an organic compound with a benzene ring substituted by two iodine atoms and two propyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(propyloxy)-2,5-diiodobenzene typically involves the following steps:
Starting Material: The synthesis begins with 1,4-diiodobenzene.
Alkylation: The diiodobenzene undergoes alkylation with propyl bromide in the presence of a base such as potassium carbonate (K2CO3) to introduce the propyloxy groups. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 1,4-bis(propyloxy)-2,5-diiodobenzene are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(propyloxy)-2,5-diiodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used to replace the iodine atoms.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1,4-bis(propyloxy)-2,5-diazidobenzene.
Aplicaciones Científicas De Investigación
1,4-Bis(propyloxy)-2,5-diiodobenzene has several applications in scientific research:
Materials Science: It can be used as a building block for the synthesis of liquid crystals and other advanced materials.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in the development of new pharmaceuticals or as a probe in biochemical assays.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 1,4-bis(propyloxy)-2,5-diiodobenzene would depend on its specific application. In general, the compound’s effects are mediated by its ability to undergo various chemical transformations, which can alter its interaction with other molecules. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diiodobenzene: Lacks the propyloxy groups, making it less versatile in certain applications.
1,4-Bis(ethynyl)benzene: Contains ethynyl groups instead of propyloxy groups, leading to different reactivity and applications.
1,4-Bis(methoxy)-2,5-diiodobenzene: Similar structure but with methoxy groups, which can affect its chemical properties and reactivity.
Uniqueness
1,4-Bis(propyloxy)-2,5-diiodobenzene is unique due to the presence of both iodine atoms and propyloxy groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and materials science.
Propiedades
Número CAS |
221292-48-4 |
|---|---|
Fórmula molecular |
C12H16I2O2 |
Peso molecular |
446.06 g/mol |
Nombre IUPAC |
1,4-diiodo-2,5-dipropoxybenzene |
InChI |
InChI=1S/C12H16I2O2/c1-3-5-15-11-7-10(14)12(8-9(11)13)16-6-4-2/h7-8H,3-6H2,1-2H3 |
Clave InChI |
XEIABPQMDIQKBB-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC(=C(C=C1I)OCCC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


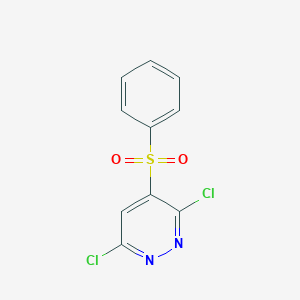
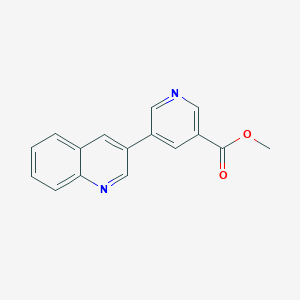
![Tert-butyl 4-[(5-bromo-2-chloro-4-pyridyl)methyl]-4-hydroxy-piperidine-1-carboxylate](/img/structure/B13921268.png)
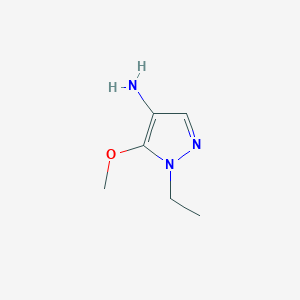

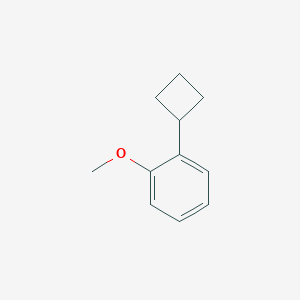
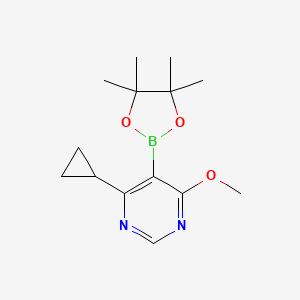
![Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B13921297.png)

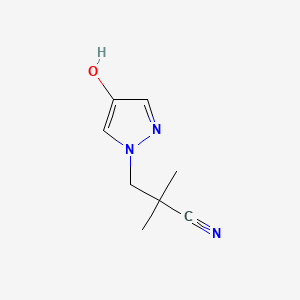

![5-Bromo-benzo[1,3]dioxole-4-carboxylic acid tert-butyl ester](/img/structure/B13921313.png)
![N-[2-amino-5-(trifluoromethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B13921318.png)
